molecular formula C20H22FN3O2 B5441679 N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide

N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide

カタログ番号 B5441679
分子量: 355.4 g/mol
InChIキー: MVKJECYQFUXFTD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide, also known as TAK-875, is a novel drug candidate developed for the treatment of type 2 diabetes mellitus. It is an orally active, selective, and potent agonist of the G-protein-coupled receptor 40 (GPR40), which is expressed in pancreatic beta cells and plays a crucial role in glucose-stimulated insulin secretion.

作用機序

N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide works by binding to and activating GPR40, a receptor that is expressed in pancreatic beta cells. Activation of GPR40 leads to an increase in intracellular calcium levels, which in turn stimulates insulin secretion from beta cells. N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide is selective for GPR40 and does not activate other related receptors, reducing the risk of off-target effects.
Biochemical and Physiological Effects
N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide has been shown to increase glucose-stimulated insulin secretion in a glucose-dependent manner, without affecting basal insulin secretion. It also improves glucose tolerance and reduces blood glucose levels in animal models of diabetes. In clinical trials, N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide has been shown to lower HbA1c levels and fasting plasma glucose levels in patients with type 2 diabetes mellitus, with a low risk of hypoglycemia.

実験室実験の利点と制限

N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide has several advantages for laboratory experiments, including its high potency and selectivity for GPR40, its favorable safety and tolerability profile, and its oral bioavailability. However, N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide has some limitations, including its relatively short half-life and the potential for drug-drug interactions with other medications that are metabolized by the same liver enzymes.

将来の方向性

There are several potential future directions for research on N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide and related compounds. These include:
1. Further optimization of the structure and pharmacokinetic properties of N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide to improve its efficacy and safety profile.
2. Investigation of the potential for combination therapy with N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide and other diabetes medications to achieve better glycemic control.
3. Exploration of the role of GPR40 in other physiological processes, such as lipid metabolism and inflammation, and the potential for targeting GPR40 in these contexts.
4. Development of biomarkers to predict response to N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide and identify patients who are most likely to benefit from treatment.
5. Investigation of the long-term safety and efficacy of N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide in larger patient populations, including those with comorbidities such as cardiovascular disease and renal impairment.
In conclusion, N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide is a promising new drug candidate for the treatment of type 2 diabetes mellitus, with a unique mechanism of action and favorable safety and tolerability profile. Further research is needed to fully understand the potential of N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide and related compounds for the treatment of diabetes and other metabolic disorders.

合成法

The synthesis of N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide involves a multi-step process starting from commercially available starting materials. The key step is the coupling of 2-methyl-5-nitrobenzoic acid with 4-(2-fluorophenyl)piperazine, followed by reduction and acylation to yield the final product. The synthesis of N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide has been optimized to achieve high yields and purity, making it suitable for large-scale production.

科学的研究の応用

N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide has been extensively studied in preclinical and clinical trials for its potential as a new treatment for type 2 diabetes mellitus. In preclinical studies, N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide has been shown to improve glucose tolerance and increase insulin secretion in animal models of diabetes. In clinical trials, N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)acetamide has been shown to lower blood glucose levels and improve glycemic control in patients with type 2 diabetes mellitus, with a favorable safety and tolerability profile.

特性

IUPAC Name

N-[5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2/c1-14-7-8-16(13-18(14)22-15(2)25)20(26)24-11-9-23(10-12-24)19-6-4-3-5-17(19)21/h3-8,13H,9-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKJECYQFUXFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。